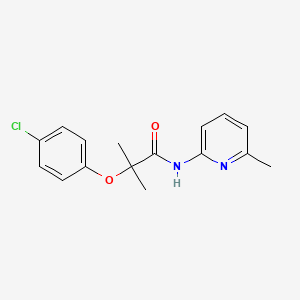![molecular formula C15H26N4OS B5765942 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and chronic pain.
Wirkmechanismus
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. By blocking the activation of mGluR1, 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide reduces the release of glutamate, a major excitatory neurotransmitter, and thereby attenuates the excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects:
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been reported to reduce anxiety-like behavior, increase social interaction, and improve cognitive function in rodents. In addition, 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been shown to have analgesic effects in models of chronic pain, suggesting its potential use in the treatment of pain disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has several advantages as a research tool compound, including its high selectivity and potency for mGluR1, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide. One area of interest is the development of more selective and potent mGluR1 antagonists with improved pharmacokinetic properties. Another area of interest is the investigation of the role of mGluR1 in various neurological disorders, including addiction, schizophrenia, and Alzheimer's disease. Finally, there is also potential for the use of 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide as a therapeutic agent in the treatment of anxiety, depression, and chronic pain.
Synthesemethoden
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 1,4-dibromobutane to form the bipiperidine derivative, which is subsequently converted to the carboxamide by reaction with ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been widely used as a tool compound in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-(cyclopropylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4OS/c16-13(20)15(19-8-2-1-3-9-19)6-10-18(11-7-15)14(21)17-12-4-5-12/h12H,1-11H2,(H2,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZOJYIZFICIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Cyclopropylcarbamothioyl)-1,4'-bipiperidine-4'-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)

![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)



![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)